Aminobenzoic acid Aminobenzoic acid 4-aminobenzoic acid is an aminobenzoic acid in which the amino group is para to the carboxy group. It has a role as an Escherichia coli metabolite, a plant metabolite and an allergen. It derives from a benzoic acid. It is a conjugate acid of a 4-aminobenzoate.
4-Aminobenzoic acid, also known as paba or p-aminobenzoate, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. 4-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 4-Aminobenzoic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. 4-Aminobenzoic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-aminobenzoic acid can be found in pineapple and rice. This makes 4-aminobenzoic acid a potential biomarker for the consumption of these food products.
Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.
Brand Name: Vulcanchem
CAS No.: 150-13-0
VCID: VC0518503
InChI: InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)
SMILES: C1=CC(=CC=C1C(=O)[O-])[NH3+]
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

Aminobenzoic acid

CAS No.: 150-13-0

Inhibitors

VCID: VC0518503

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Aminobenzoic acid - 150-13-0

CAS No. 150-13-0
Product Name Aminobenzoic acid
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 4-azaniumylbenzoate
Standard InChI InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)
Standard InChIKey ALYNCZNDIQEVRV-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)[O-])[NH3+]
SMILES C1=CC(=CC=C1C(=O)[O-])[NH3+]
Canonical SMILES C1=CC(=CC=C1C(=O)[O-])[NH3+]
Appearance Solid powder
Colorform Monoclinic prisms from dilute alcohol
Light buff crystals; white when pure
Yellowish to red crystals or prisms
White or slightly yellow crystals or crystalline powde
Density 1.37 (NTP, 1992)
Melting Point 370 to 372 °F (NTP, 1992)
188.5 °C
188.5°C
Physical Description P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992)
Solid
Description 4-aminobenzoic acid is an aminobenzoic acid in which the amino group is para to the carboxy group. It has a role as an Escherichia coli metabolite, a plant metabolite and an allergen. It derives from a benzoic acid. It is a conjugate acid of a 4-aminobenzoate.
4-Aminobenzoic acid, also known as paba or p-aminobenzoate, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. 4-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 4-Aminobenzoic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. 4-Aminobenzoic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-aminobenzoic acid can be found in pineapple and rice. This makes 4-aminobenzoic acid a potential biomarker for the consumption of these food products.
Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Chemical stability: Stable under recommended storage conditions.
Conditions to avoid: Exposure to light. May discolor on exposure to air and light.
Solubility 6110 mg/L (at 30 °C)
0.04 M
In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C
One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.
Freely soluble in alcohol
Soluble in alkalis and ethane (C2H6)
Soluble in oxygenated solvents
Soluble in ethanol and ether; slightly soluble in acetone; insoluble in chloroform and benzene
Solubility in 90% ethanol, 11.3% at 9.6 °C; solubility in benzene, 0.06% at 11 °C
The solubility of 4-aminobenzoic acid is 6.1 g/L at 30 °C in water, 125 g/L alcohol and 17 g/L ether; it is soluble in ethyl acetate and glacial acetic acid, slightly soluble in benzene, and practically insoluble in petroleum ether.
6.11 mg/mL
>20.6 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4 Aminobenzoic Acid
4 Aminobenzoic Acid, Potassium Salt
4-Aminobenzoate, Potassium
4-Aminobenzoic Acid
4-Aminobenzoic Acid, Potassium Salt
Aminobenzoate, Potassium
Aminobenzoic Acid (USP)
Epit Vit
Epitelplast
Hachemina
Magnesium para-Aminobenzoate
p Aminobenzoic Acid
p-Aminobenzoic Acid
PABA
Pabasan
para Aminobenzoic Acid
para-Aminobenzoate, Magnesium
para-Aminobenzoic Acid
Paraminan
Paraminol
Potaba
Potassium 4 Aminobenzoate
Potassium 4-Aminobenzoate
Potassium Aminobenzoate
Vapor Pressure 4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/
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PubChem Compound 7057990
Last Modified Nov 12 2021
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